![molecular formula C11H16O2 B12104491 Ethyl (2E,4E,6E)-nona-2,4,6-trienoate](/img/structure/B12104491.png)
Ethyl (2E,4E,6E)-nona-2,4,6-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E,4E,6E)-nona-2,4,6-trienoate is an organic compound characterized by its conjugated triene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2E,4E,6E)-nona-2,4,6-trienoate typically involves the esterification of the corresponding acid, nona-2,4,6-trienoic acid, with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are chosen to optimize the reaction rate and minimize by-products. The use of automated systems ensures consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under mild heating.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated esters.
Substitution: Amides, alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E,4E,6E)-nona-2,4,6-trienoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with conjugated systems.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of polymers and materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism by which Ethyl (2E,4E,6E)-nona-2,4,6-trienoate exerts its effects is largely dependent on its chemical structure. The conjugated triene system allows for interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological activities. The ester group also plays a role in the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2E,4E,6E)-nona-2,4,6-trienoate can be compared with other conjugated triene esters, such as:
Ethyl (2E,4E,6E)-deca-2,4,6-trienoate: Similar structure but with an additional carbon atom, leading to different physical and chemical properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C11H16O2 |
---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
ethyl (2E,4E,6E)-nona-2,4,6-trienoate |
InChI |
InChI=1S/C11H16O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h5-10H,3-4H2,1-2H3/b6-5+,8-7+,10-9+ |
InChI-Schlüssel |
FTAHKPFYTOEBEA-SUTYWZMXSA-N |
Isomerische SMILES |
CC/C=C/C=C/C=C/C(=O)OCC |
Kanonische SMILES |
CCC=CC=CC=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.